Welcome to the BenchChem Online Store!
molecular formula C12H17NO B8388168 Tetrahydro-N-phenyl-2H-pyran-2-methanamine

Tetrahydro-N-phenyl-2H-pyran-2-methanamine

Cat. No. B8388168
M. Wt: 191.27 g/mol
InChI Key: NUAFULZXWAVICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05162322

Procedure details

A mixture of 2-(bromomethyl)tetrahydro-2H-pyran (100 g, 0.558 mol) and aniline (155.96 g, 1.67 mol) was heated at 100° C. under nitrogen overnight and cooled to room temperature. A 3N hydrochloric acid solution (400 mL) was added and the aqueous layer was washed three times with isopropyl ether. The aqueous layer was made basic with 50% sodium hydroxide solution, and the product was extracted three times into isopropyl ether. The combined organic extracts were washed once with water and evaporated under reduced pressure. The resulting oil was poured into water (1400 mL) and stirred. The water was decanted and water (1500 mL) was again added. The aqueous layer was again decanted and the oil was triturated again in water (1500 mL) to give a solid, which was recrystallized from methanol/water and dried under high vacuum to give 78.5 g of product containing one mole of water (67% yield). A 2.0 g portion was recrystallized from methanol/water and dried under high vacuum to give 0.71 g, mp 55°-58° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
155.96 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][O:4]1.[NH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>Cl>[C:10]1([NH:9][CH2:2][CH:3]2[CH2:8][CH2:7][CH2:6][CH2:5][O:4]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrCC1OCCCC1
Name
Quantity
155.96 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
the aqueous layer was washed three times with isopropyl ether
EXTRACTION
Type
EXTRACTION
Details
the product was extracted three times into isopropyl ether
WASH
Type
WASH
Details
The combined organic extracts were washed once with water
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting oil was poured into water (1400 mL)
CUSTOM
Type
CUSTOM
Details
The water was decanted
ADDITION
Type
ADDITION
Details
water (1500 mL) was again added
CUSTOM
Type
CUSTOM
Details
The aqueous layer was again decanted
CUSTOM
Type
CUSTOM
Details
the oil was triturated again in water (1500 mL)
CUSTOM
Type
CUSTOM
Details
to give a solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from methanol/water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NCC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 78.5 g
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.